molecular formula C19H16N2O3 B11539713 3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline

3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline

Cat. No.: B11539713
M. Wt: 320.3 g/mol
InChI Key: QDRIEIIAWTUBPJ-UHFFFAOYSA-N
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Description

(E)-N-(3,4-DIMETHYLPHENYL)-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a furan ring and nitrophenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,4-DIMETHYLPHENYL)-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE typically involves the condensation of 3,4-dimethylaniline with 5-(3-nitrophenyl)furan-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,4-DIMETHYLPHENYL)-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Reduction of the nitrophenyl group: 3-amino-phenyl derivative.

    Reduction of the imine group: Corresponding amine derivative.

    Substitution reactions: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-(3,4-DIMETHYLPHENYL)-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(3,4-DIMETHYLPHENYL)-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and dimethylphenyl groups can influence the compound’s binding affinity and specificity, while the furan ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid replacement.

Uniqueness

(E)-N-(3,4-DIMETHYLPHENYL)-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-[5-(3-nitrophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C19H16N2O3/c1-13-6-7-16(10-14(13)2)20-12-18-8-9-19(24-18)15-4-3-5-17(11-15)21(22)23/h3-12H,1-2H3

InChI Key

QDRIEIIAWTUBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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